2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL
2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL
Brand Name:
Vulcanchem
CAS No.:
606116-33-0
VCID:
VC0510910
InChI:
InChI=1S/C19H15N3O2/c1-24-15-9-5-8-14(10-15)17-11-18-20-16(12-19(23)22(18)21-17)13-6-3-2-4-7-13/h2-12,21H,1H3
SMILES:
COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Molecular Formula:
C19H15N3O2
Molecular Weight:
317.3g/mol
2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL
CAS No.: 606116-33-0
Main Products
VCID: VC0510910
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3g/mol
CAS No. | 606116-33-0 |
---|---|
Product Name | 2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL |
Molecular Formula | C19H15N3O2 |
Molecular Weight | 317.3g/mol |
IUPAC Name | 2-(3-methoxyphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C19H15N3O2/c1-24-15-9-5-8-14(10-15)17-11-18-20-16(12-19(23)22(18)21-17)13-6-3-2-4-7-13/h2-12,21H,1H3 |
Standard InChIKey | MADMLBUBMQBSTD-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Solubility | 0.2 [ug/mL] |
PubChem Compound | 2818874 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume